molecular formula C8H8N4O2S B4430652 3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide

3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide

Cat. No. B4430652
M. Wt: 224.24 g/mol
InChI Key: ODACIVZCLDQKEE-UHFFFAOYSA-N
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Description

"3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide" is a compound that belongs to a class of chemicals known for their complex molecular structures and potential biological activities. The interest in such compounds arises from their diverse chemical reactions, physical and chemical properties, and the potential for various applications in scientific research. While this specific compound's applications outside drug use and dosage are not detailed, the focus will be on its synthesis, molecular structure, and inherent properties.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves various chemical reactions that yield thiadiazole scaffolds, which are crucial for their biological properties. A notable method includes microwave-assisted facile synthesis, which offers an efficient route for preparing such compounds by coupling thiadiazole scaffolds with other pharmacophore groups under solvent-free conditions and microwave irradiation (Tiwari et al., 2017). This technique highlights the advancement in synthetic chemistry towards more sustainable and rapid synthesis methods.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including compounds similar to "this compound", is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. These analyses confirm the presence of the thiadiazole scaffold and other substituents, which are essential for the compound's biological activities and physical-chemical properties. The detailed molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets (Tiwari et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and related compounds involves interactions with various reagents to produce a wide range of derivatives. These reactions include oxidative dimerization, nucleophilic substitutions, and conversions under specific conditions, highlighting the versatile chemistry of thiadiazole derivatives. Such chemical reactions are pivotal for synthesizing compounds with desired biological activities and chemical properties (Yajima et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides insights into the compound's solid-state structure, revealing interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's stability and reactivity. These physical properties are essential for the compound's application in various scientific research areas (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound" include its reactivity with other chemical entities, stability under various conditions, and interaction with biological targets. These properties are determined by the functional groups present in the molecule and their arrangement, which affects the compound's overall chemical behavior and potential biological activity. Understanding these chemical properties is crucial for exploring the compound's applications in scientific research (Yajima et al., 2014).

Mechanism of Action

Future Directions

The future directions for the research on “3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, the antimicrobial activity of the newly synthesized 1,3,4-thiadiazole compounds was tested and showed promising results . Further studies could also focus on optimizing the synthesis process and investigating the specific mechanisms of action of these compounds.

properties

IUPAC Name

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-4-6(5(2)14-12-4)7(13)10-8-11-9-3-15-8/h3H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODACIVZCLDQKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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